![molecular formula C14H15NO3S2 B394152 (5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B394152.png)
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2,3-dimethoxybenzaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like ethanol. The mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzylidene moiety can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Mécanisme D'action
The mechanism of action of (5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-Bis(2,3-Dimethoxybenzylidene)-1,2-Diaminoethane: A Schiff base derivative with similar structural features.
4-Thiazolidinone-based 5-arylidene hybrids: Compounds with similar thiazolidinone cores but different substituents
Uniqueness
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H15NO3S2 |
|---|---|
Poids moléculaire |
309.4g/mol |
Nom IUPAC |
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H15NO3S2/c1-4-15-13(16)11(20-14(15)19)8-9-6-5-7-10(17-2)12(9)18-3/h5-8H,4H2,1-3H3/b11-8+ |
Clé InChI |
VYAJXNDSIDYXIW-DHZHZOJOSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C\C2=C(C(=CC=C2)OC)OC)/SC1=S |
SMILES |
CCN1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=S |
SMILES canonique |
CCN1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B394070.png)
![4-tert-butyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B394071.png)
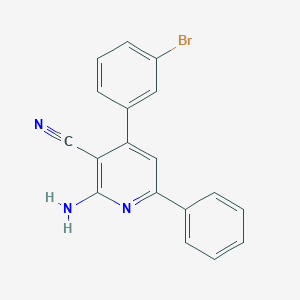
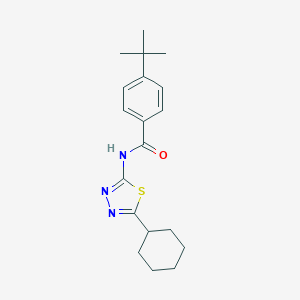
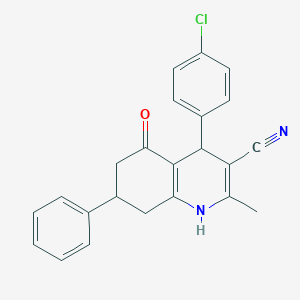
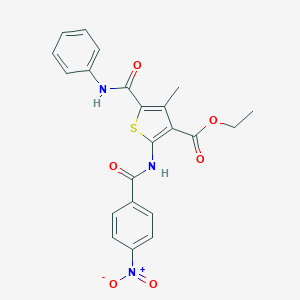
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]-3,5-dinitrobenzoic acid](/img/structure/B394078.png)
![5-AMINO-3-((Z)-1-CYANO-2-{3,5-DIBROMO-4-[(4-METHYLBENZYL)OXY]PHENYL}-1-ETHENYL)-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE](/img/structure/B394079.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-{1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B394080.png)
![5-(3-fluorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B394083.png)
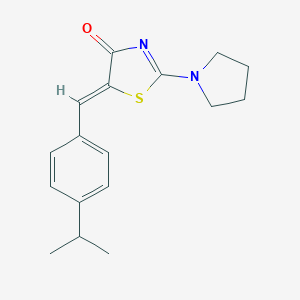
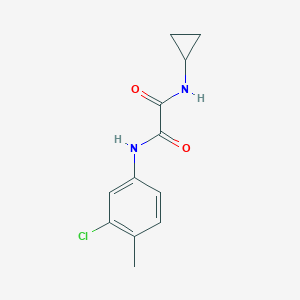
![N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B394090.png)
![6-(2-chlorobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B394091.png)
